![molecular formula C12H7BrClN3 B13088250 3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13088250.png)
3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a bromophenyl and a chlorine atom. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 5-chloro-3-methyl-1-phenylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biology: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and function. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares a similar pyrazole core but has different substituents, leading to distinct biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4: Another related compound with a piperazine ring, which imparts different pharmacological properties.
Uniqueness
3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for diverse chemical modifications, making it a versatile scaffold for drug development.
Propriétés
Formule moléculaire |
C12H7BrClN3 |
|---|---|
Poids moléculaire |
308.56 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H7BrClN3/c13-9-3-1-8(2-4-9)10-7-15-17-6-5-11(14)16-12(10)17/h1-7H |
Clé InChI |
KLQMZSJZWMBABQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3N=C(C=CN3N=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


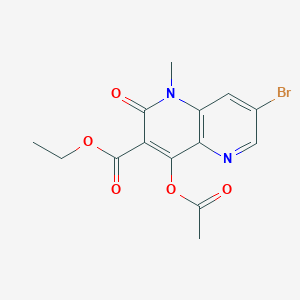
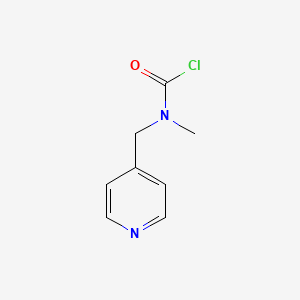
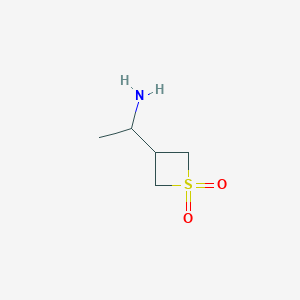
![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)


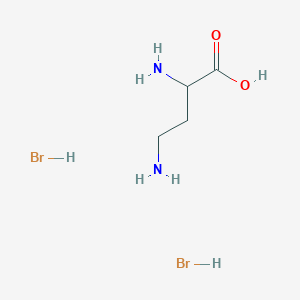


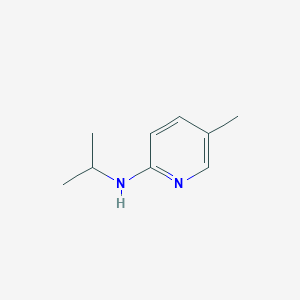
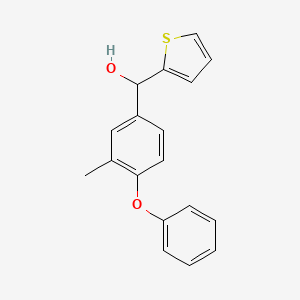
![2-Methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13088235.png)


